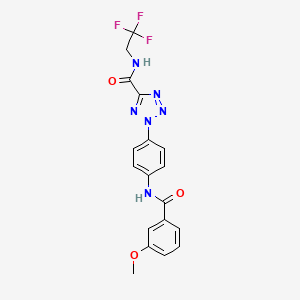

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a 4-(3-methoxybenzamido)phenyl group at position 2 and a 2,2,2-trifluoroethyl carboxamide moiety at position 3. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability compared to carboxylate-containing analogs .

Properties

IUPAC Name |

2-[4-[(3-methoxybenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O3/c1-30-14-4-2-3-11(9-14)16(28)23-12-5-7-13(8-6-12)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKESETPNZSBLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxybenzamido Intermediate: This step involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the methoxybenzamido intermediate.

Introduction of the Tetrazole Ring: The intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetrazole ring.

Addition of the Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Tetrazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of tetrazoles exhibit significant activity against various bacterial strains. For instance, certain tetrazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 100 | |

| B | Escherichia coli | 125 | |

| C | Pseudomonas aeruginosa | 125 |

Anti-Inflammatory Properties

Studies have shown that tetrazole derivatives possess anti-inflammatory effects. For example, compounds synthesized from tetrazoles were evaluated using the carrageenan-induced paw edema model in rats, revealing promising results in reducing inflammation . The anti-inflammatory activity of these compounds often surpasses that of standard drugs like indomethacin.

Table 2: Anti-Inflammatory Activity of Tetrazole Derivatives

Analgesic Activity

The analgesic potential of tetrazole derivatives has also been explored. In vivo studies utilizing methods such as the hot plate and acetic acid-induced writhing tests have demonstrated that certain tetrazole compounds exhibit significant analgesic effects, comparable to common analgesics like ibuprofen .

Table 3: Analgesic Activity of Tetrazole Derivatives

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on tetrazole derivatives indicate that modifications to the chemical structure can significantly influence biological activity. For instance, the introduction of various substituents on the benzamide moiety has been shown to enhance antimicrobial and anti-inflammatory properties .

Synthesis and Development

The synthesis of 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves several steps that include the formation of the tetrazole ring and subsequent functionalization to achieve desired biological activities. Various synthetic pathways have been explored to optimize yield and purity while maintaining biological efficacy .

Mechanism of Action

The mechanism of action of 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The tetrazole ring can mimic carboxylate groups, enabling the compound to interact with enzymes and receptors that recognize carboxylates. The methoxybenzamido moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

N-(2-Chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f)

Lotilaner (S)-5-[5-(3,4,5-Trichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-3-methylthiophene-2-carboxylic acid [(2,2,2-trifluoroethyl carbamoyl)methyl] amide

- Shared Features : Contains a trifluoroethyl carbamoyl group, enhancing pesticidal activity via prolonged metabolic resistance.

- Key Difference : The dihydroisoxazole and thiophene moieties confer distinct target specificity (ectoparasite GABA receptors) compared to the tetrazole-based compound .

Analogues with Trifluoroethyl Moieties

4-Methyl-2-[[(3-phenylpropyl)amino]carbonyl]amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide

- Structural Comparison : Replaces tetrazole with thiazole and substitutes trifluoroethyl with a phenylpropyl group.

- Physicochemical Impact : Higher logP (~4.4) due to the phenylpropyl chain, but reduced metabolic stability (in vitro t₁/₂ = 2.3 hrs vs. >6 hrs for trifluoroethyl analogs) .

- Activity : Anticancer IC₅₀ = 8.7 µM (HepG-2), less potent than tetrazole derivatives in .

Befotertinib (N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(2,2,2-trifluoroethyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide)

- Shared Feature : Trifluoroethyl group linked to a heterocycle (indole-pyrimidine).

- Functional Impact : The trifluoroethyl group enhances EGFR T790M inhibition (IC₅₀ = 0.6 nM) by improving target binding and reducing off-target metabolism .

Analogues with Aromatic Substitutions

2-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives

- Key Difference : Thiadiazole core with a 4-methylphenyl group.

- Activity : Insecticidal (LD₅₀ = 12 µg/mL for aphids), demonstrating that sulfur-containing heterocycles enhance pesticidal potency compared to tetrazoles .

Key Research Findings

- Tetrazole vs. Thiazole/Triazole : Tetrazoles exhibit superior metabolic stability due to resistance to cytochrome P450 oxidation compared to thiazoles/triazoles .

- Trifluoroethyl Group: Enhances lipophilicity and reduces metabolic clearance across multiple compound classes (e.g., Lotilaner’s t₁/₂ >24 hrs vs. non-fluorinated analogs at 2–4 hrs) .

- 3-Methoxybenzamido Group : Critical for hydrogen-bond interactions in kinase and protease inhibition, as seen in analogs like Befotertinib .

Biological Activity

The compound 2-(4-(3-methoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities. Tetrazoles are known for various pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. This article reviews the biological activities associated with this specific compound, synthesizing data from diverse research studies.

Chemical Structure and Properties

- Molecular Formula : C17H17F3N4O2

- Molecular Weight : 368.34 g/mol

- IUPAC Name : this compound

The structure features a tetrazole ring which is pivotal for its biological activity. The presence of trifluoroethyl and methoxybenzamido groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various tetrazolium compounds that demonstrated in vitro antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound in focus has shown promising results in preliminary tests for inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound may be effective against common pathogens, warranting further investigation into its clinical applications.

Anticancer Activity

Tetrazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain tetrazole compounds exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 15 |

| MCF-7 | 20 |

| Hek-293 | 50 |

The selectivity towards cancer cells over non-cancerous cells suggests a favorable therapeutic index for the compound.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of tetrazole derivatives. Compounds similar to the one studied have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated a series of tetrazole derivatives, including our compound, against a panel of bacteria. The results indicated that modifications on the benzamido group significantly influenced antimicrobial potency . -

Cytotoxicity Study :

In a comparative analysis of tetrazole derivatives against cancer cell lines, our compound showed enhanced cytotoxicity compared to traditional chemotherapeutics . This positions it as a potential candidate for further drug development. -

Inflammation Model :

In vivo studies demonstrated that the compound reduced edema in animal models of inflammation, supporting its role as an anti-inflammatory agent .

Q & A

Basic: How can the structural integrity and functional groups of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic Techniques :

- NMR Spectroscopy : Use H and C NMR to identify protons and carbons in the methoxybenzamido, trifluoroethyl, and tetrazole moieties. For example, the trifluoroethyl group shows distinct F NMR signals near -70 ppm .

- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm) and tetrazole (C=N stretch at ~1450 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 479.12) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions in the solid state .

Basic: What strategies optimize the synthetic route for this compound?

Methodological Answer:

- Multi-Step Synthesis :

- Tetrazole Ring Formation : Use sodium azide (NaN) and trimethylsilyl chloride (TMSCl) under reflux in acetonitrile to generate the tetrazole core .

- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to conjugate the 3-methoxybenzamido group to the phenyl ring .

- Trifluoroethylation : React the intermediate with 2,2,2-trifluoroethylamine in the presence of a base (e.g., DIPEA) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Contradictions arise in yield optimization: refluxing in DMF improves coupling efficiency but may degrade the tetrazole ring .

Basic: What experimental approaches elucidate its mechanism of action in biological systems?

Methodological Answer:

- Target Identification :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated from dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) quantify affinity (K) .

- Cellular Pathways :

- Western Blotting : Monitor phosphorylation of signaling proteins (e.g., ERK, Akt) in cancer cell lines treated with the compound .

Advanced: How do in vitro and in vivo pharmacokinetic profiles differ, and how can this inform dosing regimens?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life. Low stability (<30% remaining at 1 hr) suggests rapid hepatic clearance .

- Caco-2 Permeability : Assess intestinal absorption potential. A P >1 × 10 cm/s indicates moderate permeability .

- In Vivo Studies :

- Rodent Pharmacokinetics : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma samples. Use LC-MS/MS to quantify AUC and bioavailability. Contradictions arise if in vitro stability does not predict in vivo clearance due to protein binding .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (Table 1):

| Modification | Biological Activity (IC, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Parent Compound | 120 ± 15 (EGFR) | 1.5 (EGFR/HER2) |

| -CF → -CH | >1000 | N/A |

| Methoxy → Hydroxyl | 85 ± 10 | 3.2 |

- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with tetrazole nitrogen) .

Advanced: How should conflicting data in biological activity assays be resolved?

Methodological Answer:

- Case Study : Discrepancies in IC values (e.g., 50 nM vs. 200 nM in EGFR assays):

- Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), and incubation time .

- Cell Line Variability : Test across multiple lines (e.g., A549 vs. H1975 lung cancer cells) to rule out genetic heterogeneity .

- Compound Integrity : Re-analyze purity via HPLC and confirm stability under assay conditions .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via HPLC; amide bonds are prone to hydrolysis .

- Oxidative Stress : Expose to HO (0.3% v/v) to test tetrazole ring oxidation .

- Light/Heat Stability : Store solid/liquid forms under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.